Rotatable Bond Count and Conformational Rigidity vs. Diamino Analogs
The 2,4-dimethyl compound possesses zero rotatable bonds (RB = 0), representing the most conformationally restricted member of the pyrido[4,3-d]pyrimidin-5(6H)-one class . In contrast, representative PDK1-active analogs from patent WO2010019637A1, such as 2-[(3-aminopropyl)amino]-4-[(3-methylphenyl)amino]pyrido[4,3-d]pyrimidin-5(6H)-one, carry 7–10 rotatable bonds due to the aminopropyl and substituted aniline appendages [1]. This difference in conformational degrees of freedom directly impacts entropic penalties upon target binding and may influence selectivity profiles across the kinome.
| Evidence Dimension | Number of rotatable bonds (RB) as a measure of conformational flexibility |
|---|---|
| Target Compound Data | RB = 0 (zero rotatable bonds; only ring and methyl C–H bonds; XlogP = 0.5, TPSA = 54.9 Ų) |
| Comparator Or Baseline | 2-[(3-aminopropyl)amino]-4-[(3-methylphenyl)amino]pyrido[4,3-d]pyrimidin-5(6H)-one (representative PDK1-active analog from US 2011/0136838): estimated RB ≥ 7; MW ≈ 350–400 Da |
| Quantified Difference | ΔRB ≥ 7 fewer rotatable bonds for the target compound; approximately 45–50% lower molecular weight |
| Conditions | Computed molecular descriptors; XlogP and TPSA from Chem960 computational prediction ; comparator structure from patent US 2011/0136838 exemplified compounds list [1] |
Why This Matters
A scaffold with zero rotatable bonds offers maximal conformational pre-organization, which can be advantageous for fragment-based drug discovery (FBDD) campaigns where minimizing entropic penalties is critical for detecting weak but specific binding interactions.
- [1] Atkinson FL, Axten JM, Cichy-Knight M, et al. CHEMICAL COMPOUNDS. US Patent Application Publication US 2011/0136838 A1. Examples include 2-[(3-aminopropyl)amino]-4-[(3-methylphenyl)amino]pyrido[4,3-d]pyrimidin-5(6H)-one and related 2,4-diamino-substituted analogs with MW > 300 Da and multiple rotatable bonds. View Source
